

"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" dosage and concentration for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl-(2-methyl-thiazol-4-ylmethyl)-amine*

Cat. No.: *B119609*

[Get Quote](#)

Application Notes and Protocols for Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, with CAS number 144163-81-5, is a versatile heterocyclic amine.^[1] Primarily, it serves as a crucial building block in synthetic organic chemistry. Its thiazole core is a common scaffold in many biologically active compounds. Therefore, this molecule is of significant interest in the development of novel pharmaceuticals and agrochemicals.

This document provides an overview of its chemical properties and outlines a general protocol for its application in the synthesis of more complex molecules intended for biological evaluation. Given that "**Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**" is predominantly used as a synthetic intermediate, specific dosage and concentration data for direct biological experiments are not available in the public domain. The protocols provided are therefore focused on its synthetic applications.

Chemical Properties

A summary of the key chemical properties for **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** is presented in the table below.

Property	Value	Reference
CAS Number	144163-81-5	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ S	[1]
Molecular Weight	142.23 g/mol	[1]
Synonyms	N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine	
Appearance	Not specified (typically a liquid or low-melting solid)	
Storage	Store at 0-8°C	[1]

Applications in Synthesis

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a valuable precursor for the synthesis of a variety of target molecules. Its primary amine functionality allows for a wide range of chemical transformations, including but not limited to:

- Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
- Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
- Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
- Sulfonamide formation: Reaction with sulfonyl chlorides.

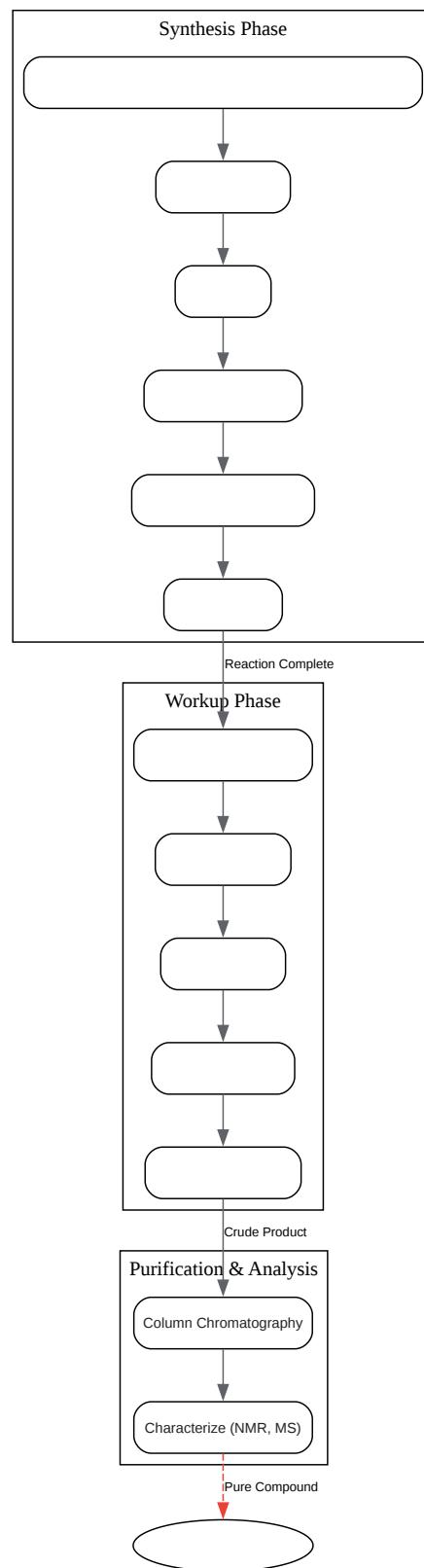
These synthetic routes can be employed to incorporate the 2-methyl-thiazole moiety into larger molecular frameworks, a common strategy in medicinal chemistry to explore new therapeutic agents.

General Experimental Protocol: Synthesis of a Hypothetical Bioactive Amide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative using **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** as a starting material. This is a representative workflow for its application in drug discovery.

Objective: To synthesize N-(methyl(2-methylthiazol-4-yl)methyl)benzamide, a hypothetical derivative for biological screening.

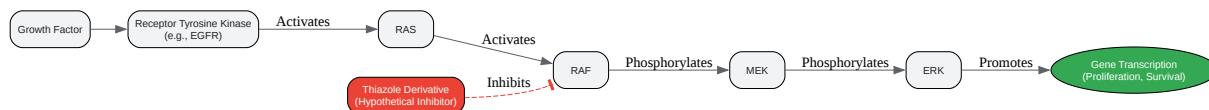
Materials:


- **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**
- Benzoyl chloride
- Triethylamine (Et_3N) or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus
- Column chromatography supplies (silica gel, solvents)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** (1.0 equivalent) in anhydrous DCM.

- Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
- Acylation: Cool the reaction mixture to 0°C using an ice bath. Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
- Workup:
 - Quench the reaction by adding saturated aqueous NaHCO₃ solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
- Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a derivative of **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**.

Hypothetical Signaling Pathway for a Thiazole Derivative

Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature a thiazole scaffold. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a derivative synthesized from **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**. This is a representative example and is not based on experimental data for this specific compound.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole derivative.

Conclusion

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a key synthetic intermediate rather than a direct therapeutic agent. The provided protocols and diagrams are intended to guide researchers in its use for the synthesis of potentially bioactive molecules. Subsequent experimental design for biological evaluation would depend on the specific properties of the synthesized derivatives. It is crucial to perform a thorough literature search on the biological activity of analogous structures to inform the design of *in vitro* and *in vivo* studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. ["Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" dosage and concentration for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119609#methyl-2-methyl-thiazol-4-ylmethyl-amine-dosage-and-concentration-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com